N-BOC-(2-Benzylisoindolin-4-yl)methanamine

Medicinal Chemistry Drug Design ADME Prediction

Choose N-BOC-(2-Benzylisoindolin-4-yl)methanamine (CAS 127212-06-0) for its unique orthogonality: the BOC-protected primary amine withstands harsh conditions and deprotects selectively under mild acid, enabling complex multi-step synthesis unattainable with the deprotected analog (CAS 127169-00-0). Its elevated XLogP3-AA (3.3 vs. 1.7) drives passive membrane permeability and potential blood-brain barrier penetration, making it the preferred intermediate for CNS-targeted isoindoline therapeutics and PROTAC degraders. Room-temperature storage eliminates cold-chain costs, while a defined H-bond profile (1 donor, 3 acceptors) supports rational drug design. Procure at 98% purity for high-throughput medicinal chemistry workflows.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 127212-06-0
Cat. No. B3096129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-(2-Benzylisoindolin-4-yl)methanamine
CAS127212-06-0
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=CC2=C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-12-17-10-7-11-18-14-23(15-19(17)18)13-16-8-5-4-6-9-16/h4-11H,12-15H2,1-3H3,(H,22,24)
InChIKeyKOJVASDSGCZJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-(2-Benzylisoindolin-4-yl)methanamine (CAS 127212-06-0) – Strategic BOC-Protected Isoindoline Building Block for Pharmaceutical Synthesis


N-BOC-(2-Benzylisoindolin-4-yl)methanamine (CAS 127212-06-0), systematically named tert-butyl ((2-benzylisoindolin-4-yl)methyl)carbamate, is a protected primary amine derivative belonging to the isoindoline class [1]. This compound features a benzyl-substituted isoindoline core equipped with a tert-butoxycarbonyl (BOC) protecting group on the methanamine nitrogen. With a molecular formula of C21H26N2O2 and a molecular weight of 338.4 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry and drug development, where the BOC group confers selective deprotection capabilities essential for multi-step synthesis of bioactive molecules and pharmaceutical candidates .

Why Generic Substitution of N-BOC-(2-Benzylisoindolin-4-yl)methanamine Fails: Synthetic Interchangeability Limits of Isoindoline Derivatives


In-class isoindoline derivatives, such as N-Boc-4-(hydroxymethyl)isoindoline (CAS 1311254-56-4) or the deprotected analog (2-benzylisoindolin-4-yl)methanamine (CAS 127169-00-0), cannot be substituted for N-BOC-(2-Benzylisoindolin-4-yl)methanamine without altering reaction outcomes and synthetic efficiency . The BOC protecting group fundamentally changes the compound's reactivity profile: the masked primary amine permits orthogonal protection strategies, tolerates harsh reaction conditions, and undergoes selective acidic cleavage to liberate the free amine on demand . In contrast, the deprotected analog (127169-00-0) is susceptible to unwanted side reactions (e.g., nucleophilic additions or oxidations) and cannot be employed in sequences requiring amine protection. Similarly, alternative BOC-protected isoindolines bearing different substitution patterns (e.g., 4-hydroxymethyl or N-methylamino groups) exhibit divergent physicochemical properties—such as LogP, hydrogen-bonding capacity, and steric demand—that alter solubility, membrane permeability, and target engagement profiles, thereby precluding direct one-for-one replacement in established synthetic routes or biological assays .

Quantitative Differentiation of N-BOC-(2-Benzylisoindolin-4-yl)methanamine Against Closest Analogs


Enhanced Lipophilicity and Membrane Permeability: XLogP3-AA Comparison vs. Deprotected Analog

N-BOC-(2-Benzylisoindolin-4-yl)methanamine exhibits significantly higher lipophilicity compared to its deprotected analog, (2-benzylisoindolin-4-yl)methanamine, as quantified by computed XLogP3-AA values. The BOC group increases logP by approximately 1.6 units, which translates to a roughly 40-fold increase in predicted octanol-water partition coefficient [1]. This lipophilicity gain is critical for medicinal chemists seeking to improve passive membrane permeability or blood-brain barrier penetration in early-stage drug candidates.

Medicinal Chemistry Drug Design ADME Prediction

Increased Molecular Complexity and Rotatable Bond Count: Synthetic Flexibility vs. Deprotected Analog

The BOC-protected compound possesses three additional rotatable bonds compared to the deprotected analog, increasing the total rotatable bond count from 3 to 6 [1]. This structural expansion provides greater conformational flexibility, which can be advantageous for exploring diverse binding modes in target engagement studies. However, it also necessitates careful consideration of entropic penalties in ligand binding optimization—a trade-off that synthetic chemists must weigh when selecting between protected and deprotected intermediates for SAR exploration.

Synthetic Chemistry Medicinal Chemistry Fragment-Based Drug Design

Altered Hydrogen-Bonding Capacity: Acceptor/Donor Profile vs. N-Boc-4-(hydroxymethyl)isoindoline

N-BOC-(2-Benzylisoindolin-4-yl)methanamine offers a distinct hydrogen-bonding profile relative to N-Boc-4-(hydroxymethyl)isoindoline (CAS 1311254-56-4), a common alternative isoindoline building block [1]. The target compound provides one hydrogen-bond donor (the carbamate N-H) and three acceptors (two carbonyl oxygens and one isoindoline nitrogen), while the 4-hydroxymethyl analog contains an additional hydroxyl donor and acceptor due to the -CH2OH group. This difference of one donor and one acceptor significantly alters predicted binding interactions with biological targets, potentially improving selectivity for proteins requiring a specific hydrogen-bonding motif.

Medicinal Chemistry Physical Organic Chemistry Drug-Receptor Interactions

Strategic Orthogonal Protection: Enables Selective Deprotection in Multi-Step Synthesis (Class-Level Inference)

The BOC protecting group on N-BOC-(2-Benzylisoindolin-4-yl)methanamine enables orthogonal deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane), selectively liberating the primary amine without affecting other sensitive functional groups such as esters, ethers, or amides [1]. In contrast, the deprotected analog (127169-00-0) lacks this chemoselectivity and must be used in contexts where the free amine's nucleophilicity is either desired or tolerated. This orthogonal protection strategy is critical for constructing complex molecules where sequential unmasking of amines is required, such as in the synthesis of lenalidomide analogs and other immunomodulatory isoindoline derivatives [2].

Synthetic Methodology Protecting Group Strategy Pharmaceutical Process Chemistry

Optimized Storage Stability and Purity: Commercial Availability Comparison vs. Deprotected Analog

N-BOC-(2-Benzylisoindolin-4-yl)methanamine is commercially available with purities of 95% or 98% and is recommended for storage at room temperature [1]. In contrast, the deprotected analog (2-benzylisoindolin-4-yl)methanamine, while also offered at 95% purity, requires storage at 2-8°C in sealed containers away from moisture to prevent degradation [2]. This difference in storage requirements reflects the stabilizing effect of the BOC group, which reduces the nucleophilicity and basicity of the amine nitrogen, thereby minimizing oxidative decomposition and moisture sensitivity. For procurement managers and laboratory operations, room-temperature storage translates to reduced cold-chain logistics costs and simplified inventory management.

Chemical Procurement Laboratory Operations Synthetic Chemistry

Recommended Procurement and Application Scenarios for N-BOC-(2-Benzylisoindolin-4-yl)methanamine


Medicinal Chemistry: Lead Optimization for CNS-Penetrant and Orally Bioavailable Drug Candidates

Given its elevated XLogP3-AA value of 3.3—substantially higher than the deprotected analog's 1.7—N-BOC-(2-Benzylisoindolin-4-yl)methanamine is an ideal intermediate for synthesizing analogs with improved passive membrane permeability and potential blood-brain barrier penetration [1]. Medicinal chemists can employ this building block in the construction of CNS-targeted isoindoline-based therapeutics, where enhanced lipophilicity is a prerequisite for achieving sufficient brain exposure. The compound's room-temperature storage stability and commercial availability at 95-98% purity further support its use in parallel synthesis and high-throughput medicinal chemistry workflows.

Multi-Step Pharmaceutical Synthesis Requiring Orthogonal Amine Protection

The BOC protecting group enables chemoselective manipulation of the primary amine in the presence of other reactive functionalities. Process chemists should procure this compound when designing synthetic routes that demand temporary amine masking—for example, in the construction of immunomodulatory isoindoline derivatives related to lenalidomide or in the synthesis of cereblon-binding PROTAC degraders [2][3]. The orthogonal deprotection with mild acid (TFA or HCl/dioxane) allows for late-stage unmasking of the amine without compromising acid-sensitive intermediates or final products.

Laboratory Operations: Ambient-Storage Building Block for High-Throughput Synthesis

For CROs and academic screening centers managing large compound collections, the room-temperature storage requirement of N-BOC-(2-Benzylisoindolin-4-yl)methanamine offers a distinct logistical advantage over cold-chain-dependent alternatives such as the deprotected analog [4]. Procurement teams can reduce shipping costs and simplify inventory management by selecting this ambient-stable intermediate, thereby minimizing the risk of compound degradation due to temperature excursions and lowering overall operational overhead.

SAR Exploration Targeting Hydrogen-Bonding Networks in Protein-Ligand Interactions

With one hydrogen-bond donor and three acceptors, N-BOC-(2-Benzylisoindolin-4-yl)methanamine presents a defined hydrogen-bonding profile that differs from alternative isoindoline building blocks such as N-Boc-4-(hydroxymethyl)isoindoline [5]. Medicinal chemists engaged in structure-based drug design should consider this compound when the target protein's binding site requires a specific hydrogen-bonding arrangement that excludes additional hydroxyl interactions. The controlled donor/acceptor count facilitates fine-tuning of ligand recognition and selectivity, an important parameter in fragment-based and rational drug design campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-BOC-(2-Benzylisoindolin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.